molecular formula C12H7FO4 B11877091 4-Fluoronaphthalene-1,8-dicarboxylic acid CAS No. 16275-59-5

4-Fluoronaphthalene-1,8-dicarboxylic acid

Cat. No.: B11877091
CAS No.: 16275-59-5
M. Wt: 234.18 g/mol
InChI Key: FDVPVNPKXXRQBA-UHFFFAOYSA-N
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Description

4-Fluoronaphthalene-1,8-dicarboxylic acid is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two carboxylic acid groups at the 1 and 8 positions of the naphthalene ring, with a fluorine atom substituted at the 4 position. This unique structure imparts specific chemical properties that make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoronaphthalene-1,8-dicarboxylic acid typically involves the fluorination of naphthalene derivatives followed by carboxylation. One common method starts with 1-fluoronaphthalene, which undergoes a series of reactions including halogenation, boration, and hydrolysis to yield the desired product . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoronaphthalene-1,8-dicarboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1,8-dicarboxylic acid derivatives, while reduction can produce naphthalene-1,8-dimethanol .

Scientific Research Applications

4-Fluoronaphthalene-1,8-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-fluoronaphthalene-1,8-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes. For example, its interaction with enzymes or receptors can modulate their activity, leading to specific physiological outcomes .

Comparison with Similar Compounds

Uniqueness: 4-Fluoronaphthalene-1,8-dicarboxylic acid is unique due to the presence of both fluorine and carboxylic acid groups, which impart distinct chemical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .

Properties

CAS No.

16275-59-5

Molecular Formula

C12H7FO4

Molecular Weight

234.18 g/mol

IUPAC Name

4-fluoronaphthalene-1,8-dicarboxylic acid

InChI

InChI=1S/C12H7FO4/c13-9-5-4-8(12(16)17)10-6(9)2-1-3-7(10)11(14)15/h1-5H,(H,14,15)(H,16,17)

InChI Key

FDVPVNPKXXRQBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)C(=O)O)F

Origin of Product

United States

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